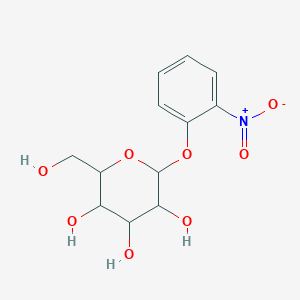

ONPG

Description

Includes ortho-, meta-, and para-nitrophenylgalactosides.

Properties

IUPAC Name |

(2R,3R,4S,5R,6S)-2-(hydroxymethyl)-6-(2-nitrophenoxy)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO8/c14-5-8-9(15)10(16)11(17)12(21-8)20-7-4-2-1-3-6(7)13(18)19/h1-4,8-12,14-17H,5H2/t8-,9+,10+,11-,12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUWPCJHYPSUOFW-YBXAARCKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)[N+](=O)[O-])OC2C(C(C(C(O2)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)[N+](=O)[O-])O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10861907 | |

| Record name | 2-Nitrophenyl-beta-D-galactopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10861907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Beige solid; [Sigma-Aldrich MSDS] | |

| Record name | 2-Nitrophenyl-beta-D-galactopyranoside | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11486 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

>45.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26731487 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

369-07-3, 28347-45-7, 30677-14-6 | |

| Record name | o-Nitrophenyl β-D-galactopyranoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=369-07-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | o-Nitrophenyl beta-D-galactopyranoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000369073 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nitrophenylgalactosides | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028347457 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Nitrophenyl beta-D-galactoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030677146 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Nitrophenyl-beta-D-galactopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10861907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-nitrophenyl-beta-D-galactopyranoside | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.106 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-nitrophenyl β-D-galactoside | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.700 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | O-NITROPHENYL .BETA.-D-GALACTOPYRANOSIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8RFX6AT9WP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The ONPG Test: A Technical Guide to its Core Principles and Methodologies

For Researchers, Scientists, and Drug Development Professionals

Abstract

The o-nitrophenyl-β-D-galactopyranoside (ONPG) test is a rapid and sensitive biochemical assay used in microbiology to detect the activity of the enzyme β-galactosidase.[1][2][3] This test is crucial for the differentiation and identification of bacteria, particularly within the Enterobacteriaceae family, by distinguishing true non-lactose fermenters from late lactose fermenters.[3][4] This guide provides an in-depth exploration of the biochemical principles underlying the this compound test, detailed experimental protocols, and a summary of key quantitative parameters.

Introduction: The Challenge of Lactose Fermentation

The ability of bacteria to ferment lactose, a disaccharide composed of glucose and galactose linked by a β-galactoside bond, is a cornerstone of microbial identification.[5] This metabolic process is dependent on two key enzymes:

-

β-galactoside permease: A transport protein located in the bacterial cell membrane that facilitates the entry of lactose into the cell.[1][5][6]

-

β-galactosidase: An intracellular enzyme that hydrolyzes the β-galactoside bond of lactose, breaking it down into glucose and galactose, which can then be utilized in glycolysis.[1][5][6][7]

Bacteria that are rapid lactose fermenters possess both permease and β-galactosidase.[5][8] However, some bacteria may lack β-galactoside permease, preventing or slowing the transport of lactose into the cell, even if they possess β-galactosidase.[1][5] These organisms are known as late or delayed lactose fermenters and can be mistakenly identified as non-lactose fermenters in traditional fermentation tests.[1][4] The this compound test was developed to overcome this diagnostic challenge.[9]

The Principle of the this compound Test

The this compound test utilizes a synthetic, chromogenic substrate, o-nitrophenyl-β-D-galactopyranoside (this compound).[2][9] this compound is structurally analogous to lactose, with the glucose molecule being replaced by an o-nitrophenyl group.[1][4][5][8] A key feature of this compound is its ability to penetrate the bacterial cell wall and membrane without the assistance of β-galactoside permease.[1][4][5]

Once inside the cell, if β-galactosidase is present, the enzyme will hydrolyze the β-galactoside bond in this compound.[1][5][8] This enzymatic cleavage yields two products: galactose and o-nitrophenol.[5][8][10][11] While this compound itself is colorless, o-nitrophenol is a yellow-colored compound.[8][9][10][11] The development of a yellow color, therefore, provides a direct and visible indication of β-galactosidase activity.[1][8][11]

This principle allows for the detection of β-galactosidase even in organisms that lack the specific permease for lactose, enabling the rapid identification of late lactose fermenters.[4][5]

Signaling Pathways and Biochemical Reactions

The metabolic pathways for lactose and this compound are illustrated below.

Caption: Bacterial Lactose Metabolism Pathway.

Caption: this compound Test Biochemical Pathway.

Experimental Protocols

For optimal results, the test organism should be cultured on a medium containing lactose, such as Triple Sugar Iron (TSI) agar or Kligler Iron Agar (KIA), to induce the production of β-galactosidase.[4][8][12]

This compound Broth Method

-

Bring the this compound broth to room temperature before inoculation.[1][5]

-

Using a sterile loop, prepare a heavy suspension of the test organism from a pure 18-24 hour culture.[1][5]

-

Inoculate the this compound broth with the heavy inoculum.[1][5]

-

Incubate the tube aerobically at 35-37°C with the cap loosened.[1][5]

-

Examine the tube for a yellow color change at 1 hour.[1][5] If no color change is observed, continue incubation and check periodically for up to 24 hours.[1][4][5]

This compound Disk Method

-

Aseptically place a commercially available this compound disk into a sterile tube.[1][5]

-

Add 0.2 mL to 0.5 mL of sterile physiological saline to the tube.[1][5][9]

-

Prepare a heavy suspension of the test organism in the saline, ensuring the turbidity is equivalent to a McFarland standard of 3.[1][4]

-

Observe for the development of a yellow color in the suspension.[1]

Data Presentation and Interpretation

The results of the this compound test are interpreted based on the observed color change.

| Result | Observation | Interpretation |

| Positive | Development of a yellow color.[5] | β-galactosidase is present.[5] |

| Negative | No color change (remains colorless or pale).[5] | β-galactosidase is absent.[5] |

The rate of the color change can vary. Organisms with strong β-galactosidase activity may produce a positive result within minutes to an hour, while others may require up to 24 hours of incubation.[1][4][8]

Experimental Workflow

The logical workflow for performing and interpreting the this compound test is as follows:

References

- 1. microbiologyinfo.com [microbiologyinfo.com]

- 2. notesforbiology.com [notesforbiology.com]

- 3. laboratoryinfo.com [laboratoryinfo.com]

- 4. microbiologie-clinique.com [microbiologie-clinique.com]

- 5. O-Nitrophenyl-β-D-Galactopyranoside (this compound) test: Principle, Procedure and Results - Online Biology Notes [onlinebiologynotes.com]

- 6. researchgate.net [researchgate.net]

- 7. Sources of β-galactosidase and its applications in food industry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound (β-galactosidase) Test: Principle, Procedure and Results • Microbe Online [microbeonline.com]

- 9. microbenotes.com [microbenotes.com]

- 10. bio.libretexts.org [bio.libretexts.org]

- 11. microbesinfo.com [microbesinfo.com]

- 12. bio.libretexts.org [bio.libretexts.org]

The ONPG Assay for β-Galactosidase: A Technical Guide to its Mechanism and Application

The quantification of β-galactosidase activity is a cornerstone of molecular biology, widely employed in reporter gene assays, protein-protein interaction studies, and high-throughput screening. A primary method for this quantification relies on the chromogenic substrate ortho-nitrophenyl-β-D-galactopyranoside (ONPG). This technical guide provides an in-depth exploration of the this compound mechanism of action, presents key quantitative data, and outlines detailed experimental protocols for researchers, scientists, and drug development professionals.

Core Mechanism of Action

The principle of the this compound assay is a straightforward enzymatic reaction that results in a measurable color change.[1] The substrate, this compound, is a synthetic compound structurally analogous to lactose, the natural substrate for β-galactosidase.[1][2] However, in this compound, the glucose component of lactose is replaced with an ortho-nitrophenyl group.[2]

This structural similarity allows β-galactosidase to recognize and bind to this compound. The enzyme then catalyzes the hydrolysis of the β-galactoside bond within the this compound molecule.[3][4] This cleavage yields two products: galactose and ortho-nitrophenol (o-nitrophenol).[2][5] While this compound itself is colorless, the o-nitrophenol product is a vibrant yellow compound.[2][5] The intensity of this yellow color, which can be quantified by measuring its absorbance at a wavelength of 420 nm, is directly proportional to the amount of o-nitrophenol produced and thus reflects the activity of the β-galactosidase enzyme.[5][6][7]

A key advantage of this compound is its ability to penetrate the bacterial cell wall without the need for lactose permease, an enzyme required for the transport of lactose into the cell.[3][4] This allows for the direct measurement of β-galactosidase activity, even in cells that may lack or have sluggish permease function, making the assay rapid and sensitive.[2][4]

Caption: Enzymatic cleavage of this compound by β-galactosidase.

Quantitative Analysis and Enzyme Kinetics

The efficiency and outcome of the this compound assay are influenced by several physicochemical parameters. The reaction is typically stopped by adding a high-pH solution, such as 1M sodium carbonate (Na₂CO₃), which denatures the enzyme and halts the reaction.[1][6] The absorbance of the resulting o-nitrophenol is then measured.

Table 1: Key Parameters for the β-Galactosidase Assay using this compound

| Parameter | Value / Condition | Notes |

| Substrate | o-nitrophenyl-β-D-galactopyranoside (this compound) | A colorless, synthetic analog of lactose.[1][2] |

| Enzyme | β-Galactosidase (EC 3.2.1.23) | Hydrolyzes β-galactosides into monosaccharides.[8] |

| Product Measured | o-nitrophenol | A yellow compound.[2] |

| Absorbance Wavelength | 405 - 420 nm | Optimal wavelength for detecting o-nitrophenol.[1][5] |

| Optimal pH | 6.5 - 8.0 | Varies by enzyme source; typically around neutral pH.[8][9][10] |

| Optimal Temperature | 37°C - 55°C | Varies by enzyme source.[9][10] |

| Stop Solution | 1M Sodium Carbonate (Na₂CO₃) | Increases pH to halt enzymatic activity.[1][6] |

The kinetic properties of β-galactosidase, specifically its Michaelis-Menten constant (Kₘ) and maximum reaction velocity (Vₘₐₓ), have been determined using this compound as the substrate. These values can vary significantly depending on the source of the enzyme and the specific experimental conditions.

Table 2: Reported Kinetic Constants for β-Galactosidase with this compound

| Enzyme Source | Kₘ (mM) | Vₘₐₓ (µmol/min/mg or A/min) | Reference |

| Aspergillus oryzae | 0.800 | 0.0864 A/min | [8] |

| Lactiplantibacillus plantarum GV54 | 27.3757 | 0.2592 U/min | [9] |

| Lactobacillus plantarum HF571129 | 6.644 | 147.5 µmol/min/mg | [10] |

Experimental Protocols

Numerous variations of the this compound assay exist, from qualitative disk-based tests to highly quantitative microplate reader-based assays.[4][11] Below is a detailed methodology for a quantitative assay suitable for cell lysates in a 96-well plate format, a common application in research and drug development.

Detailed Methodology for Quantitative this compound Assay

1. Cell Lysis and Lysate Preparation:

-

For Adherent Cells: After 24-72 hours of transfection/treatment, aspirate the growth medium.[12] Add an appropriate volume of 1X Lysis Buffer (e.g., containing a non-ionic detergent) to the culture dish and incubate for 10-15 minutes at room temperature to ensure complete cell lysis.[12]

-

For Suspension Cells: Pellet cells by centrifugation. Resuspend the pellet in 1X Lysis Buffer.[12] Complete lysis can be aided by a quick freeze-thaw cycle.[12]

-

Clarify the lysate by centrifuging to pellet cell debris. Transfer the supernatant (soluble lysate) to a fresh tube.[13]

2. Assay Reaction Setup:

-

Prepare a reaction mixture (often called a "master mix" or "Bgal mix") containing buffer (e.g., Z buffer: Na₂HPO₄, NaH₂PO₄, KCl, MgSO₄), β-mercaptoethanol, and this compound substrate (typically at a concentration of 1-4 mg/mL).[6][11]

-

In a 96-well plate, add a specific volume of cell lysate to each well.[11][12] Include appropriate controls, such as a blank (lysis buffer only) and lysate from untransfected or control cells to measure endogenous β-galactosidase activity.[1][12]

-

To initiate the reaction, add the this compound-containing reaction mixture to each well.[11]

3. Incubation and Reaction Termination:

-

Incubate the plate at the optimal temperature for the enzyme (e.g., 28°C or 37°C).[6][13]

-

Monitor the development of a yellow color. Incubation time can range from a few minutes for high enzyme activity to several hours for low activity.[4][12]

-

Stop the reaction by adding a volume of Stop Solution (e.g., 1M Na₂CO₃) to each well.[6][13]

4. Data Acquisition and Analysis:

-

Measure the optical density (absorbance) of each well at 420 nm using a microplate spectrophotometer.[1][11] Some protocols also recommend measuring absorbance at 550 nm to correct for light scattering by cell debris.[6]

-

Calculate enzyme activity, often expressed in Miller units or as specific activity (e.g., nmoles of this compound hydrolyzed per minute per mg of protein).[11][13]

Caption: Workflow for a quantitative β-galactosidase assay.

Applications in Research and Drug Development

The this compound assay is a versatile tool with broad applications:

-

Reporter Gene Assays: The lacZ gene, which encodes β-galactosidase, is a common reporter gene. The this compound assay is used to quantify its expression, providing a measure of promoter activity or the efficacy of gene delivery systems.[1][12]

-

Yeast Two-Hybrid (Y2H) Systems: In Y2H screens for protein-protein interactions, a positive interaction reconstitutes a functional transcription factor that drives the expression of a reporter gene, often lacZ. The this compound assay provides a quantitative measure of the interaction strength.[1][14]

-

High-Throughput Screening (HTS): The simplicity and adaptability of the assay to a microplate format make it suitable for HTS campaigns to identify compounds that modulate a specific biological pathway where β-galactosidase is used as a downstream reporter.[14][15]

References

- 1. bio.libretexts.org [bio.libretexts.org]

- 2. This compound (β-galactosidase) Test: Principle, Procedure and Results • Microbe Online [microbeonline.com]

- 3. microbenotes.com [microbenotes.com]

- 4. microbiologyinfo.com [microbiologyinfo.com]

- 5. ortho-Nitrophenyl-β-galactoside - Wikipedia [en.wikipedia.org]

- 6. Beta-Galactosidase Activity Assay [rothlab.ucdavis.edu]

- 7. agilent.com [agilent.com]

- 8. pjlss.edu.pk [pjlss.edu.pk]

- 9. spandidos-publications.com [spandidos-publications.com]

- 10. Kinetic studies on exploring lactose hydrolysis potential of β galactosidase extracted from Lactobacillus plantarum HF571129 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Single-step method for β-galactosidase assays in Escherichia coli using a 96-well microplate reader - PMC [pmc.ncbi.nlm.nih.gov]

- 12. resources.amsbio.com [resources.amsbio.com]

- 13. documents.thermofisher.com [documents.thermofisher.com]

- 14. tandfonline.com [tandfonline.com]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Chemical Structure and Properties of ONPG

Introduction

Ortho-nitrophenyl-β-D-galactopyranoside (ONPG) is a synthetic, chromogenic substrate extensively utilized in molecular biology and microbiology for the detection and quantification of β-galactosidase activity.[1][2] Structurally similar to lactose, this compound is cleaved by β-galactosidase, yielding a colored product that allows for straightforward colorimetric or spectrophotometric analysis.[1][3] This guide provides a comprehensive overview of the chemical structure, properties, and key applications of this compound for researchers, scientists, and drug development professionals.

Chemical Structure and Properties

This compound is a glycoside composed of a galactose sugar moiety linked to an ortho-nitrophenol (o-nitrophenol) group via a β-glycosidic bond. The presence of the nitro group on the phenyl ring is crucial for its function as a chromogenic substrate.

Key Chemical and Physical Properties of this compound

| Property | Value | References |

| Chemical Formula | C₁₂H₁₅NO₈ | [4][5] |

| Molecular Weight | 301.25 - 301.3 g/mol | [4][6] |

| Appearance | White to off-white crystalline powder | [4] |

| Melting Point | 186-195°C (with decomposition) | [4][7][8] |

| Solubility | Soluble in water, DMSO, and DMF | [6][9] |

| Optical Rotation [α]D²⁰ | -68.0 ± 3° (c=1, H₂O) | [4] |

| Purity (HPLC) | ≥98% | [2] |

Principle of the β-Galactosidase Assay

The utility of this compound lies in its role as a substrate for β-galactosidase, an enzyme that catalyzes the hydrolysis of β-galactosides into monosaccharides.[10] In many bacteria, β-galactosidase is essential for the metabolism of lactose, breaking it down into glucose and galactose.[11] The this compound assay leverages this enzymatic activity for detection.[12]

The reaction proceeds in two main steps:

-

Enzymatic Cleavage: β-galactosidase hydrolyzes the β-glycosidic bond in the colorless this compound molecule. This reaction releases galactose and o-nitrophenol.[1][10]

-

Color Development: The released o-nitrophenol is colorless in acidic or neutral conditions. However, under alkaline conditions (typically achieved by adding a stop solution like 1 M sodium carbonate), it is deprotonated to form the o-nitrophenolate ion, which has an intense yellow color.[7][12]

The intensity of the yellow color is directly proportional to the amount of o-nitrophenol produced and, therefore, to the activity of the β-galactosidase enzyme.[1] This color change can be quantified by measuring the absorbance at a wavelength of 405-420 nm using a spectrophotometer or a microplate reader.[1][12][13]

Signaling Pathway and Experimental Workflow

The enzymatic reaction of this compound hydrolysis can be visualized as a simple pathway. Similarly, a typical experimental workflow for a β-galactosidase assay using this compound follows a standardized procedure.

Caption: Enzymatic conversion of this compound by β-galactosidase.

Caption: A typical workflow for a cell-based this compound assay.

Experimental Protocols

While specific parameters may vary depending on the application, a general protocol for a β-galactosidase assay in cell lysates is provided below.

Materials:

-

Lysis Buffer: Specific composition depends on the cell type.

-

This compound Solution: Typically 4 mg/mL in a suitable buffer (e.g., sodium phosphate buffer).[7][14]

-

Reaction Buffer: For example, 100 mM sodium phosphate buffer, pH 7.3.[7]

-

Cell lysate containing β-galactosidase or purified enzyme.

-

Microcentrifuge tubes or a 96-well plate.

-

Incubator or water bath at 37°C.[16]

-

Spectrophotometer or microplate reader capable of measuring absorbance at 420 nm.[16]

Procedure for a Microplate-Based Assay:

-

Cell Lysis: After harvesting, lyse the cells using an appropriate lysis buffer and method (e.g., freeze-thaw cycles).[16] Centrifuge the lysate to pellet cell debris and collect the supernatant.

-

Reaction Setup: In a 96-well plate, add a specific volume of cell lysate to each well.[13][16] Include appropriate controls, such as a blank (lysis buffer only) and a negative control (lysate from untransfected or non-induced cells).[12][13]

-

Initiate Reaction: Add the this compound solution to each well to start the enzymatic reaction.[13][16]

-

Incubation: Incubate the plate at 37°C.[16] The incubation time can range from a few minutes to several hours, depending on the enzyme concentration, and should be monitored for the development of a yellow color.[13][17]

-

Stop Reaction: Terminate the reaction by adding a volume of 1 M Na₂CO₃ to each well.[12][16] This will halt the enzyme activity and maximize the color of the o-nitrophenolate.

-

Measurement: Read the absorbance of each well at 420 nm using a microplate reader.[16]

-

Quantification: The activity of β-galactosidase can be calculated based on the absorbance values, the incubation time, and the amount of protein in the lysate.[16]

This compound is an invaluable tool for researchers due to its reliability and ease of use in quantifying β-galactosidase activity. Its well-defined chemical structure and predictable chromogenic properties make it a staple in various applications, including reporter gene assays, enzyme kinetics studies, and microbiological identification tests.[3][17] The straightforward protocols and clear, quantifiable results ensure its continued importance in the scientific community.

References

- 1. ortho-Nitrophenyl-β-galactoside - Wikipedia [en.wikipedia.org]

- 2. caymanchem.com [caymanchem.com]

- 3. microbenotes.com [microbenotes.com]

- 4. cdn.usbio.net [cdn.usbio.net]

- 5. o-Nitrophenyl-β-D-galactopyranoside [webbook.nist.gov]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. 2-Nitrophenyl-beta-D-galactopyranoside | 369-07-3 [chemicalbook.com]

- 9. Glycosynth - o-Nitrophenyl beta-D-galactopyranoside [glycosynth.co.uk]

- 10. This compound (β-galactosidase) Test: Principle, Procedure and Results • Microbe Online [microbeonline.com]

- 11. O-Nitrophenyl-β-D-Galactopyranoside (this compound) test: Principle, Procedure and Results - Online Biology Notes [onlinebiologynotes.com]

- 12. bio.libretexts.org [bio.libretexts.org]

- 13. resources.amsbio.com [resources.amsbio.com]

- 14. med.upenn.edu [med.upenn.edu]

- 15. medchemexpress.com [medchemexpress.com]

- 16. documents.thermofisher.com [documents.thermofisher.com]

- 17. microbiologyinfo.com [microbiologyinfo.com]

The Chromogenic Compass: A Technical Guide to ONPG Substrate for β-Galactosidase

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of molecular biology and microbiological research, the enzymatic assay for β-galactosidase activity stands as a cornerstone technique. Central to this assay is the chromogenic substrate, ortho-Nitrophenyl-β-D-galactopyranoside (ONPG). This synthetic lactose analog provides a simple, yet powerful, tool for the detection and quantification of β-galactosidase, an enzyme pivotal in lactose metabolism and widely employed as a reporter gene in various molecular applications. This in-depth technical guide provides a comprehensive overview of the this compound substrate, its mechanism of action, quantitative parameters, and detailed experimental protocols for its use in β-galactosidase assays.

Core Principles: The Mechanism of this compound Hydrolysis

Ortho-Nitrophenyl-β-D-galactopyranoside is a colorless compound that serves as an artificial substrate for β-galactosidase.[1] The principle of the this compound assay lies in the enzymatic cleavage of the β-galactoside bond within the this compound molecule by β-galactosidase. This hydrolysis reaction yields two products: galactose and ortho-nitrophenol (ONP).[2][3] While galactose is a colorless sugar, ortho-nitrophenol, under alkaline conditions, exhibits a distinct yellow color.[4] The intensity of this yellow color is directly proportional to the amount of ONP produced and, consequently, to the activity of the β-galactosidase enzyme.[4][5] The absorbance of the resulting yellow solution can be quantified spectrophotometrically at a wavelength of 405-420 nm.[5][6][7]

This straightforward colorimetric readout makes the this compound assay a highly sensitive and quantifiable method for determining β-galactosidase activity.[1] It is particularly valuable for distinguishing between bacteria that can ferment lactose and those that cannot, a critical step in the identification of various microorganisms, especially within the Enterobacteriaceae family.[8][9] The test can differentiate between true non-lactose fermenters, which lack β-galactosidase, and late lactose fermenters, which may possess the enzyme but lack the necessary permease to transport lactose into the cell.[1][8] Since this compound can passively diffuse into the bacterial cell, it bypasses the need for a specific permease, allowing for the direct measurement of intracellular β-galactosidase activity.[1][8]

Quantitative Data Summary

The efficiency and kinetics of β-galactosidase activity with this compound as a substrate are influenced by several factors, including the source of the enzyme, pH, and temperature. The Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax) are key parameters that describe the enzyme-substrate interaction.

| Parameter | Value | Source Organism/Condition | Reference |

| Michaelis-Menten Constant (Km) | 0.24 mM | Purified β-galactosidase | [10] |

| 0.800 mM | Aspergillus oryzae | [5] | |

| 6.644 mM | Lactobacillus plantarum HF571129 | [8] | |

| 9.5 x 10-4 M (0.95 mM) | E. coli in Tris buffer, pH 7.6, 20°C | [11] | |

| 4.2 mM | Kluyveromyces lactis | [12] | |

| Maximum Velocity (Vmax) | 0.0864 A/min | Aspergillus oryzae | [5] |

| 147.5 µmol min-1 mg-1 | Lactobacillus plantarum HF571129 | [8] | |

| 134 µmoles/min/mg protein | E. coli | [11] | |

| Optimal pH | 6.5 | Lactobacillus plantarum HF571129 | [8] |

| 7.0 | Lactobacillus lactis | [2] | |

| 7.5 | Aspergillus oryzae | [5] | |

| Optimal Temperature | 37°C | Lactobacillus lactis | [2] |

| 50°C | Lactobacillus plantarum HF571129 | [8] | |

| Molar Extinction Coefficient of o-nitrophenol | 4.5 x 103 L mol-1 cm-1 | Under assay conditions | [13] |

| 2.13 x 104 L mol-1 cm-1 | at pH 10.2 | [11] | |

| Absorbance Maximum of o-nitrophenol | 405-420 nm | [5][6][7] |

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and reproducible results. Below are protocols for performing β-galactosidase assays using this compound with bacterial cell lysates and purified enzymes.

Protocol 1: β-Galactosidase Assay in Bacterial Cell Lysates

This protocol is adapted for the quantification of β-galactosidase activity in bacterial cultures, often used in microbiology for bacterial identification or in molecular biology for reporter gene assays.

Materials:

-

Bacterial culture grown to the desired density.

-

Z-Buffer (0.06 M Na2HPO4·7H2O, 0.04 M NaH2PO4·H2O, 0.01 M KCl, 0.001 M MgSO4·7H2O, 0.05 M β-mercaptoethanol, pH 7.0).

-

This compound solution (4 mg/mL in Z-Buffer).

-

1 M Sodium Carbonate (Na2CO3) solution.

-

Chloroform.

-

0.1% Sodium Dodecyl Sulfate (SDS) solution.

-

Spectrophotometer and cuvettes or a microplate reader.

Procedure:

-

Cell Culture Preparation: Grow a 1 mL culture of the bacterial strain of interest to an appropriate optical density (e.g., OD600 of 0.6-0.8).

-

Cell Lysis:

-

Transfer a known volume of the culture (e.g., 100 µL) to a microcentrifuge tube.

-

Add 900 µL of Z-Buffer.

-

Add 2 drops of chloroform and 1 drop of 0.1% SDS.

-

Vortex vigorously for 10 seconds to lyse the cells.

-

-

Enzymatic Reaction:

-

Pre-warm the cell lysate and the this compound solution to the desired reaction temperature (e.g., 37°C).

-

To initiate the reaction, add 200 µL of the this compound solution to the lysed cell suspension.

-

Start a timer immediately.

-

Incubate the reaction mixture at the chosen temperature.

-

-

Stopping the Reaction:

-

When a visible yellow color has developed, stop the reaction by adding 500 µL of 1 M Na2CO3.

-

Record the exact reaction time.

-

-

Measurement:

-

Centrifuge the tubes at high speed for 5 minutes to pellet the cell debris.

-

Transfer the clear supernatant to a cuvette.

-

Measure the absorbance of the supernatant at 420 nm.

-

-

Calculation of Activity:

-

Calculate the β-galactosidase activity using the Miller Units formula: Miller Units = (1000 * A420) / (t * V * OD600) Where:

-

A420 is the absorbance at 420 nm.

-

t is the reaction time in minutes.

-

V is the volume of the culture used in the assay in mL.

-

OD600 is the optical density of the culture at 600 nm.

-

-

Protocol 2: β-Galactosidase Assay with Purified Enzyme

This protocol is suitable for determining the kinetic parameters of a purified β-galactosidase enzyme.

Materials:

-

Purified β-galactosidase solution of known concentration.

-

Assay Buffer (e.g., 100 mM sodium phosphate, pH 7.0; 1 mM MgCl2; 50 mM β-mercaptoethanol).[14]

-

This compound stock solution of known concentration.

-

1 M Sodium Carbonate (Na2CO3) solution.

-

Spectrophotometer or microplate reader.

Procedure:

-

Reaction Setup:

-

In a microcentrifuge tube or a well of a 96-well plate, prepare a reaction mixture containing the Assay Buffer and a specific concentration of this compound.

-

Prepare a blank control containing the Assay Buffer and this compound but no enzyme.

-

-

Enzymatic Reaction:

-

Equilibrate the reaction mixture and the enzyme solution to the desired temperature.

-

Initiate the reaction by adding a small, known amount of the purified β-galactosidase to the reaction mixture.

-

Start a timer immediately.

-

Incubate at the chosen temperature for a defined period.

-

-

Stopping the Reaction:

-

Stop the reaction by adding a volume of 1 M Na2CO3.

-

-

Measurement:

-

Measure the absorbance of the reaction mixture at 420 nm.

-

-

Data Analysis:

-

To determine Km and Vmax, perform the assay with varying concentrations of this compound while keeping the enzyme concentration constant.

-

Plot the initial reaction velocity (calculated from the absorbance change over time) against the substrate concentration.

-

Fit the data to the Michaelis-Menten equation or use a Lineweaver-Burk plot to determine the kinetic parameters.

-

Mandatory Visualizations

Biochemical Reaction of this compound Hydrolysis

Caption: Enzymatic hydrolysis of this compound by β-galactosidase.

Experimental Workflow for a Typical this compound Assay

Caption: A generalized workflow for a β-galactosidase assay using this compound.

Conclusion

The this compound substrate provides a robust, sensitive, and quantitative method for the determination of β-galactosidase activity. Its utility spans from fundamental microbiological identification to sophisticated molecular biology applications, such as reporter gene assays in drug discovery and development. By understanding the core principles, quantitative parameters, and detailed experimental protocols outlined in this guide, researchers, scientists, and drug development professionals can effectively leverage the this compound assay to generate reliable and insightful data in their respective fields. The simplicity of the colorimetric readout, combined with the wealth of available quantitative data, ensures that the this compound assay will remain an indispensable tool in the scientific community.

References

- 1. researchgate.net [researchgate.net]

- 2. The effect of incubation temperature and pH buffer in β-galactosidase produced by Lactobacillus lactis | AIP Conference Proceedings | AIP Publishing [pubs.aip.org]

- 3. rpdata.caltech.edu [rpdata.caltech.edu]

- 4. researchgate.net [researchgate.net]

- 5. pjlss.edu.pk [pjlss.edu.pk]

- 6. researchgate.net [researchgate.net]

- 7. bio.libretexts.org [bio.libretexts.org]

- 8. Kinetic studies on exploring lactose hydrolysis potential of β galactosidase extracted from Lactobacillus plantarum HF571129 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. microbiologyinfo.com [microbiologyinfo.com]

- 10. agilent.com [agilent.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. researchgate.net [researchgate.net]

- 13. Dealing with different methods for Kluyveromyces lactis β-galactosidase purification - PMC [pmc.ncbi.nlm.nih.gov]

- 14. chem-agilent.com [chem-agilent.com]

ONPG: A Comprehensive Technical Guide to its Application in Molecular Biology

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ortho-Nitrophenyl-β-D-galactopyranoside (ONPG) is a pivotal chromogenic substrate in molecular biology, renowned for its utility in the sensitive detection of β-galactosidase activity. This colorless compound is enzymatically cleaved by β-galactosidase to produce galactose and ortho-nitrophenol, a distinctively yellow product, providing a straightforward and quantifiable measure of enzyme activity.[1][2][3] This guide delves into the core principles of this compound, its mechanism of action, and its diverse applications, including reporter gene assays, enzyme kinetics, and microbial identification. Detailed experimental protocols and quantitative data are presented to equip researchers with the practical knowledge required for leveraging this compound in their work.

Introduction to this compound

O-Nitrophenyl-β-D-galactopyranoside is a synthetic analog of lactose where the glucose moiety is replaced by an ortho-nitrophenyl group.[1][4][5][6] This structural similarity allows it to act as a substrate for β-galactosidase.[7] The enzymatic hydrolysis of the β-galactoside bond in this compound yields galactose and o-nitrophenol.[1][8] While this compound itself is colorless, the resulting o-nitrophenol is a yellow compound, with its concentration directly proportional to the level of β-galactosidase activity.[1][2][3][8] The intensity of the yellow color can be quantified by measuring its absorbance at a wavelength of 420 nm.[2][3][9][10]

A key feature of this compound is its ability to permeate the cell membrane without the need for lactose permease, an enzyme required for lactose transport.[4][5][6][8] This property is particularly advantageous in microbial assays for distinguishing between true non-lactose fermenters and late-lactose fermenters that may lack the permease but possess β-galactosidase.[4][5][6][8]

Mechanism of Action

The fundamental application of this compound lies in its enzymatic conversion by β-galactosidase. The reaction proceeds as follows:

Applications in Molecular Biology

This compound's utility spans several key areas of molecular biology research and diagnostics.

Reporter Gene Assays

The lacZ gene, which encodes for β-galactosidase, is a widely used reporter gene in various molecular biology applications, including yeast two-hybrid systems and transfection efficiency studies.[7][11][12] In these assays, the expression of a gene of interest is linked to the expression of lacZ. The subsequent activity of β-galactosidase is then quantified using this compound. A stronger yellow color indicates higher levels of gene expression.[7]

Enzyme Kinetics

This compound is an excellent substrate for studying the enzyme kinetics of β-galactosidase. By varying the concentration of this compound and measuring the initial reaction velocity, key kinetic parameters such as the Michaelis constant (Km) and the maximum velocity (Vmax) can be determined.[13][14] These parameters provide valuable insights into the enzyme's catalytic efficiency and its affinity for the substrate.

| Parameter | Description | Typical Values for β-galactosidase with this compound |

| Km (Michaelis Constant) | The substrate concentration at which the reaction rate is half of Vmax. It is an inverse measure of the enzyme's affinity for the substrate. | 2.7 ± 0.3 mM to 6.644 mM[14][15] |

| Vmax (Maximum Velocity) | The maximum rate of the reaction when the enzyme is saturated with the substrate. | 147.5 µmol min⁻¹ mg⁻¹[14] |

| kcat (Turnover Number) | The number of substrate molecules converted to product per enzyme molecule per unit of time. | 464.7 ± 7.8 s⁻¹[15] |

| kcat/Km (Catalytic Efficiency) | A measure of how efficiently an enzyme converts a substrate into a product. | 172.1 s⁻¹mM⁻¹[15] |

Microbial Identification

In microbiology, the this compound test is a rapid method for differentiating bacteria, particularly within the Enterobacteriaceae family, based on their ability to produce β-galactosidase.[6][8][16] This is crucial for distinguishing between lactose fermenters, late-lactose fermenters, and non-lactose fermenters.[1][5]

-

Lactose Fermenters: Possess both lactose permease and β-galactosidase. They are this compound positive. Examples include E. coli and Klebsiella spp.[1]

-

Late Lactose Fermenters: Lack lactose permease but possess β-galactosidase. They appear as non-fermenters on traditional lactose-containing media but are this compound positive. Examples include some strains of Citrobacter and Shigella sonnei.[1][17]

-

Non-Lactose Fermenters: Lack β-galactosidase and are therefore this compound negative. Examples include Salmonella spp. and Proteus spp.[1]

Experimental Protocols

β-Galactosidase Assay in E. coli (96-well plate format)

This protocol is adapted for a 96-well microplate reader for higher throughput.

Materials:

-

E. coli culture grown to mid-log phase (OD600 ≈ 0.4-0.6)

-

B-galactosidase (B-gal) mix: 60 mM Na2HPO4, 40 mM NaH2PO4, 10 mM KCl, 1 mM MgSO4, 36 mM β-mercaptoethanol, 166 µl/ml T7 lysozyme, 1.1 mg/ml this compound, and 6.7% PopCulture reagent.[18]

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 420 nm and 600 nm

Procedure:

-

Transfer 80 µl of the E. coli culture to a well of the 96-well microplate.[18]

-

Add 120 µl of the B-gal mix to each well.[18]

-

Immediately place the plate in a microplate reader.

-

Measure the optical density at 420 nm (OD420) and 600 nm (OD600) kinetically over a desired period (e.g., every 60 seconds for 30-60 minutes).[18]

-

Calculate β-galactosidase activity in Miller units. The rate of the OD420 increase is proportional to the enzyme activity.[18]

β-Galactosidase Assay in Yeast

This protocol is suitable for quantifying β-galactosidase activity from yeast cultures.[19]

Materials:

-

Yeast culture grown overnight in selective medium.

-

Z-buffer (pH 7.0): Na2HPO4·7H2O (16.1 g/L), NaH2PO4·H2O (5.5 g/L), KCl (0.75 g/L), MgSO4·7H2O (0.246 g/L).[19]

-

0.1% SDS

-

Chloroform

-

This compound solution (4 mg/ml in water or Z-buffer)

-

1 M Na2CO3

-

Spectrophotometer

Procedure:

-

Determine the OD600 of a 1 in 10 dilution of the yeast culture.[19]

-

Pellet 1 ml of the culture by centrifugation.[19]

-

Resuspend the cell pellet in 500 µl of Z-buffer.[19]

-

Add 50 µl of 0.1% SDS and vortex vigorously for 15 seconds.[19]

-

Add 50 µl of chloroform and vortex for 15 seconds.[19]

-

Add 100 µl of this compound solution, vortex, and incubate at 37°C for 2-30 minutes, or until a pale yellow color develops.[19]

-

Stop the reaction by adding 500 µl of 1 M Na2CO3.[19]

-

Pellet the cell debris by centrifugation.[19]

-

Measure the OD420 of the supernatant.[19]

-

Calculate the units of β-galactosidase activity using the formula: Units = (1000 x OD420) / (t x V x OD600), where t is the incubation time in minutes and V is the volume of the culture used in ml.[19]

This compound Test for Microbial Identification (Disk Method)

This is a rapid method for determining β-galactosidase production in bacteria.

Materials:

-

Pure 18-24 hour bacterial culture grown on a lactose-containing medium.

-

This compound disks

-

Sterile saline (0.85%)

-

Sterile test tubes

Procedure:

-

Prepare a heavy suspension of the test organism in 0.5 ml of sterile saline in a test tube (turbidity equivalent to McFarland standard 3).[6][8][17]

-

Aseptically add an this compound disk to the suspension.[6][8][17]

-

Observe for a color change at intervals up to 24 hours.[1][6] A positive result is indicated by the development of a yellow color.[4][8] A negative result is no color change.[4]

Data Presentation and Interpretation

Quantitative data from this compound assays should be presented clearly for accurate interpretation.

| Assay Type | Parameter Measured | Interpretation |

| Reporter Gene Assay | β-galactosidase activity (e.g., Miller units or relative units) | Higher activity generally correlates with stronger promoter activity or protein-protein interaction. |

| Enzyme Kinetics | Km, Vmax, kcat, kcat/Km | Provides insights into the catalytic mechanism and efficiency of the enzyme. |

| Microbial Identification | Color change (Yellow or Colorless) | Differentiates between β-galactosidase positive and negative organisms. |

Conclusion

This compound remains an indispensable tool in the molecular biologist's toolkit. Its simplicity, sensitivity, and versatility make it a cornerstone for a wide range of applications, from fundamental research into gene regulation and enzyme function to routine diagnostic procedures in microbiology. This guide provides a comprehensive overview and practical protocols to facilitate the effective use of this compound in the laboratory.

References

- 1. This compound (β-galactosidase) Test: Principle, Procedure and Results • Microbe Online [microbeonline.com]

- 2. ortho-Nitrophenyl-β-galactoside - Wikipedia [en.wikipedia.org]

- 3. biomol.com [biomol.com]

- 4. O-Nitrophenyl-β-D-Galactopyranoside (this compound) test: Principle, Procedure and Results - Online Biology Notes [onlinebiologynotes.com]

- 5. microbiologie-clinique.com [microbiologie-clinique.com]

- 6. microbiologyinfo.com [microbiologyinfo.com]

- 7. bio.libretexts.org [bio.libretexts.org]

- 8. microbenotes.com [microbenotes.com]

- 9. ableweb.org [ableweb.org]

- 10. Enzyme Kinetics of Beta-Galactosidase - 1712 Words | Bartleby [bartleby.com]

- 11. assaygenie.com [assaygenie.com]

- 12. Beta-galactosidase assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. agilent.com [agilent.com]

- 14. Kinetic studies on exploring lactose hydrolysis potential of β galactosidase extracted from Lactobacillus plantarum HF571129 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. medchemexpress.com [medchemexpress.com]

- 16. rcpath.org [rcpath.org]

- 17. biotrading.com [biotrading.com]

- 18. Single-step method for β-galactosidase assays in Escherichia coli using a 96-well microplate reader - PMC [pmc.ncbi.nlm.nih.gov]

- 19. studylib.net [studylib.net]

- 20. bio.libretexts.org [bio.libretexts.org]

An In-depth Technical Guide to the Core Principles of the ONPG Colorimetric Assay

For Researchers, Scientists, and Drug Development Professionals

The ortho-Nitrophenyl-β-D-galactopyranoside (ONPG) assay is a widely utilized colorimetric method for the detection and quantification of β-galactosidase activity.[1][2][3] This robust and sensitive technique is foundational in various fields, including microbiology, molecular biology, and drug discovery, for applications ranging from identifying lactose-fermenting bacteria to serving as a reporter gene assay in transfection studies.[1][3][4]

Core Principle: Enzymatic Hydrolysis and Colorimetric Detection

The this compound assay hinges on the enzymatic activity of β-galactosidase, an enzyme that catalyzes the hydrolysis of lactose into its constituent monosaccharides, glucose and galactose.[2][5] The assay employs this compound, a synthetic, colorless analog of lactose where the glucose moiety is replaced by an ortho-nitrophenyl group.[4][5][6]

In the presence of β-galactosidase, this compound is hydrolyzed, cleaving the β-galactoside bond to yield galactose and ortho-nitrophenol (ONP).[1][2][5][7] While this compound is colorless, the resulting ONP product is a distinct yellow compound.[1][2][7] The intensity of this yellow color is directly proportional to the amount of ONP produced and, consequently, to the activity of the β-galactosidase enzyme. This color change can be qualitatively observed or quantitatively measured using a spectrophotometer or microplate reader at a wavelength of 405-420 nm.[1][8]

A key advantage of this compound is its ability to passively diffuse into cells without the need for the lactose permease enzyme, which is typically required for lactose transport across the cell membrane.[4][5][7] This allows for the detection of β-galactosidase activity even in organisms that may lack a functional permease, so-called late or slow lactose fermenters.[4][5]

Biochemical Pathway of this compound Hydrolysis

The enzymatic reaction at the heart of the this compound assay is a straightforward hydrolysis event. The process can be visualized as follows:

Applications in Research and Drug Development

The this compound assay's versatility makes it a valuable tool in various scientific contexts:

-

Microbial Identification : It is extensively used in clinical and environmental microbiology to differentiate and identify bacteria, particularly within the Enterobacteriaceae family, based on their ability to ferment lactose.[4]

-

Reporter Gene Assays : In molecular biology, the gene encoding β-galactosidase (lacZ) is a common reporter gene. The this compound assay is used to quantify the expression of this gene, thereby providing a measure of promoter activity or the efficiency of gene transfer in transfected cells.[1][9]

-

Enzyme Kinetics : The assay is employed to study the kinetics of β-galactosidase, including determining enzyme concentration, substrate affinity, and the effects of inhibitors or activators.

-

Drug Discovery : It can be adapted for high-throughput screening of compound libraries to identify potential inhibitors of β-galactosidase or to assess cellular permeability and cytotoxicity by measuring the release of cytoplasmic β-galactosidase.[8]

Quantitative Data Summary

The following tables summarize key quantitative parameters often employed in this compound assay protocols. These values can be optimized depending on the specific application and experimental setup.

| Parameter | Value | Notes |

| Wavelength for Reading | 405 - 420 nm | The peak absorbance of the yellow o-nitrophenol product.[1][8] |

| Incubation Temperature | 35 - 37 °C | Optimal for most bacterial and mammalian cell-based assays.[4][10] |

| Reaction Stopper | 1 M Sodium Carbonate (Na₂CO₃) | A high pH solution is added to halt the enzymatic reaction.[1][10] |

| Typical Incubation Time | 10 minutes to 24 hours | Varies significantly based on enzyme concentration. Rapid for high activity, longer for low activity.[5][9] |

| Reagent | Typical Concentration (2X Assay Buffer) | Purpose |

| Sodium Phosphate Buffer (pH 7.3) | 200 mM | Maintains optimal pH for enzyme activity. |

| Magnesium Chloride (MgCl₂) | 2 mM | Divalent cation, often a cofactor for enzymes. |

| β-mercaptoethanol | 100 mM | A reducing agent that can help maintain enzyme stability. |

| This compound | 1.33 mg/ml | The chromogenic substrate. |

Note: The concentrations provided are based on a 2X assay buffer formulation and may need to be adjusted for a 1X final concentration.[10]

Experimental Protocols

Below are detailed methodologies for common applications of the this compound assay.

Protocol 1: this compound Test for Bacterial Identification (Disk Method)

This protocol is designed for the rapid identification of lactose-fermenting bacteria.

-

Prepare a Bacterial Suspension : In a sterile test tube, add 0.5 mL of sterile saline. Create a heavy suspension of the test organism (turbidity equivalent to a McFarland 3 standard) from a pure 18-24 hour culture.[4]

-

Add this compound Disk : Aseptically add one this compound disk to the bacterial suspension.[4]

-

Incubation : Incubate the tube aerobically at 35-37°C for up to 4-6 hours.[4][7]

-

Observation : Observe the disk and the surrounding fluid for a color change. A yellow color indicates a positive result for β-galactosidase activity. No color change indicates a negative result.[4]

Protocol 2: Quantitative this compound Assay for Cell Lysates

This protocol is suitable for quantifying β-galactosidase activity in transfected cells, a common reporter gene assay.

-

Cell Lysis :

-

For adherent cells, wash the cells with 1X PBS, then add an appropriate volume of 1X Lysis Buffer (e.g., 1 mL for a 6-well plate).[9]

-

Incubate at room temperature for 10-15 minutes to ensure complete lysis.[9]

-

A freeze/thaw cycle can be performed to enhance lysis.[9][10]

-

Centrifuge the lysate at high speed (e.g., 12,000 rpm) for 5 minutes at 4°C to pellet cell debris.[10]

-

-

Reaction Setup :

-

Incubation : Incubate the reaction mixture at 37°C. The incubation time can range from 30 minutes to several hours, depending on the expected enzyme activity. Monitor for the development of a faint yellow color.[10]

-

Stopping the Reaction : Add a volume of stop solution (e.g., 500 µL of 1 M Na₂CO₃) to each tube to halt the reaction.[10]

-

Data Acquisition : Measure the absorbance of each sample at 420 nm using a spectrophotometer or microplate reader, using the blank control to zero the instrument.[3][10]

Experimental Workflow Visualization

The general workflow for a quantitative this compound assay can be broken down into several key stages, from sample preparation to data analysis.

Limitations and Considerations

While the this compound assay is a powerful tool, it is essential to be aware of its limitations:

-

Endogenous Activity : Some cell types or bacteria may exhibit endogenous β-galactosidase activity. It is crucial to include a negative control (e.g., mock-transfected cells or a known negative bacterial strain) to account for this background.[9]

-

Pigmented Samples : The presence of yellow pigments in bacterial cultures or samples can interfere with the colorimetric reading and is a limitation for this test.[7]

-

pH Sensitivity : The enzymatic reaction is pH-dependent. Proper buffering is critical for reproducible results.

-

Substrate and Enzyme Concentration : The reaction rate is dependent on both substrate and enzyme concentrations. For quantitative assays, it is important to ensure that the reaction is within the linear range.[11]

References

- 1. bio.libretexts.org [bio.libretexts.org]

- 2. notesforbiology.com [notesforbiology.com]

- 3. canvaxbiotech.com [canvaxbiotech.com]

- 4. microbiologyinfo.com [microbiologyinfo.com]

- 5. This compound (β-galactosidase) Test: Principle, Procedure and Results • Microbe Online [microbeonline.com]

- 6. This compound orthonitrophenyl galactoside test [web2.uwindsor.ca]

- 7. microbenotes.com [microbenotes.com]

- 8. taylorandfrancis.com [taylorandfrancis.com]

- 9. resources.amsbio.com [resources.amsbio.com]

- 10. Star Republic: Guide for Biologists [sciencegateway.org]

- 11. tandfonline.com [tandfonline.com]

Methodological & Application

ONPG Assay for β-Galactosidase Activity in E. coli Cell Lysates: Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

The ortho-nitrophenyl-β-D-galactopyranoside (ONPG) assay is a widely used colorimetric method to quantify β-galactosidase activity, an enzyme encoded by the lacZ gene in Escherichia coli. This assay is a cornerstone in molecular biology for studying gene expression, protein-protein interactions using the yeast two-hybrid system, and assessing the efficiency of recombinant protein expression under the control of lac promoters. The principle of the assay is the cleavage of the colorless substrate this compound by β-galactosidase into galactose and ortho-nitrophenol (ONP), the latter of which is a yellow-colored compound.[1][2][3] The intensity of the yellow color, measured spectrophotometrically at 420 nm, is directly proportional to the enzyme activity.[2][3]

This document provides detailed protocols for preparing E. coli cell lysates and performing the this compound assay, including both traditional and modern methodologies.

Biochemical Reaction

The enzymatic reaction at the core of the this compound assay involves the hydrolysis of this compound by β-galactosidase.

Caption: Hydrolysis of this compound by β-galactosidase.

Experimental Protocols

Part 1: Preparation of E. coli Cell Lysate

Accurate measurement of β-galactosidase activity requires efficient lysis of E. coli cells to release the intracellular enzyme. Several methods can be employed, ranging from harsh chemical treatments to milder enzymatic and physical approaches.

1.1. Cell Culture and Harvest

-

Inoculate a single colony of the desired E. coli strain into Luria-Bertani (LB) broth, supplemented with the appropriate antibiotic if required.

-

Incubate the culture overnight at 37°C with shaking.

-

The following day, dilute the overnight culture 1:100 into fresh medium and grow to mid-log phase (OD600 ≈ 0.4-0.6).[4]

-

If inducing gene expression (e.g., with IPTG), add the inducer and continue incubation for the desired period.

-

Harvest the cells by centrifugation at approximately 6,000 x g for 10 minutes at 4°C.[2]

-

Discard the supernatant and, if not proceeding directly to lysis, the cell pellet can be stored at -20°C or -80°C.[5]

1.2. Cell Lysis/Permeabilization Methods

The choice of lysis method can depend on the desired scale of the experiment and the specific requirements of downstream applications.

| Method | Reagents/Equipment | Brief Protocol | Advantages | Disadvantages |

| Chemical Permeabilization | Chloroform, 0.1% SDS | Resuspend cell pellet in Z-buffer. Add chloroform and SDS, then vortex vigorously.[1][2] | Simple, rapid, and does not require special equipment. | Uses hazardous organic solvents. May not be suitable for 96-well plate formats.[6][7] |

| Detergent-Based Lysis | Commercial lysis reagents (e.g., PopCulture, CelLytic B) | Resuspend cell pellet in the lysis reagent and incubate at room temperature.[6][8] | Mild, effective, and compatible with high-throughput formats.[6] | Can introduce detergents that may interfere with some downstream assays. |

| Enzymatic Lysis | Lysozyme | Resuspend cell pellet in a suitable buffer containing lysozyme. Incubate on ice or at room temperature.[9][10][11] | Gentle method that preserves protein activity.[8] | Lysozyme itself is a protein and can interfere with total protein quantification. |

| Physical Lysis | Sonication, French Press | Resuspend cell pellet in buffer and subject to sonication on ice or pass through a French press.[8][10] | Highly efficient lysis. | Requires specialized equipment and can generate heat, potentially denaturing the enzyme.[8] |

Part 2: this compound Assay Protocol

This protocol is adapted from the classic Miller assay and is suitable for spectrophotometric analysis in cuvettes or 96-well plates.[2]

2.1. Reagents and Buffers

| Reagent | Composition | Storage |

| Z-Buffer | 60 mM Na2HPO4, 40 mM NaH2PO4, 10 mM KCl, 1 mM MgSO4. Adjust pH to 7.0. Add 2.7 µL/mL of β-mercaptoethanol just before use. | Store at 4°C. β-mercaptoethanol should be added fresh. |

| This compound Solution | 4 mg/mL this compound in 0.1 M phosphate buffer (pH 7.0).[2] | Prepare fresh daily and protect from light.[2] |

| Stop Solution | 1 M Sodium Carbonate (Na2CO3).[3] | Stable at room temperature. |

2.2. Assay Procedure

The following workflow outlines the key steps for performing the this compound assay.

Caption: Experimental workflow for the this compound assay.

Step-by-Step Protocol:

-

Prepare Lysate: Prepare the E. coli lysate using one of the methods described in Part 1. For chemical permeabilization, resuspend the cell pellet in an appropriate volume of Z-buffer.

-

Sample Preparation: To a microfuge tube, add a specific volume of cell lysate (e.g., 100 µL) and adjust the total volume with Z-buffer to 1 mL. The amount of lysate may need to be optimized to ensure the reaction proceeds within a linear range.

-

Equilibration: Pre-incubate the tubes at 28°C or 37°C for 5 minutes to bring them to the reaction temperature.

-

Start Reaction: Initiate the reaction by adding 200 µL of the this compound solution to each tube and start a timer.[2] Mix thoroughly.

-

Incubation: Incubate the reaction mixture at the chosen temperature. Allow the reaction to proceed until a noticeable yellow color has developed. The incubation time can range from a few minutes to several hours depending on the β-galactosidase activity.[12]

-

Stop Reaction: Stop the reaction by adding 500 µL of 1 M Na2CO3.[2][3] This will raise the pH and inactivate the β-galactosidase. Record the exact reaction time.

-

Clarification: Centrifuge the tubes at maximum speed for 5 minutes to pellet cell debris and any precipitated material.[2]

-

Measurement: Carefully transfer the clear supernatant to a cuvette or a 96-well plate and measure the absorbance at 420 nm (for the yellow o-nitrophenol) and 550 nm (to correct for light scattering by cell debris).[2][13]

Part 3: Data Analysis

The activity of β-galactosidase is typically expressed in Miller units.

3.1. Calculation of Miller Units

The Miller unit is a standardized measure of β-galactosidase activity, which accounts for the reaction time, cell density, and volume of culture assayed.

Formula:

Miller Units = (1000 * (A420 - 1.75 * A550)) / (t * V * A600)[13]

Where:

-

A420: Absorbance of the final reaction mixture at 420 nm.

-

A550: Absorbance of the final reaction mixture at 550 nm (correction factor).

-

t: Reaction time in minutes.

-

V: Volume of the original culture used in the assay (in mL).

-

A600: Absorbance of the original cell culture at 600 nm, prior to lysis.

3.2. Controls

-

Blank: A reaction containing all components except the cell lysate to zero the spectrophotometer.

-

Negative Control: A lysate from an E. coli strain that does not express β-galactosidase (e.g., a lacZ deletion mutant) to determine any background activity.

-

Endogenous Control: When working with plasmids expressing lacZ, a control with cells containing an empty vector should be included to account for any endogenous β-galactosidase activity.[3]

Single-Step 96-Well Plate Assay

For high-throughput applications, a single-step method combining cell permeabilization and the enzymatic reaction in a 96-well plate has been developed.[6][7] This method often utilizes a master mix containing a detergent for permeabilization (like PopCulture reagent), buffer components, and this compound.[6] Cells are added directly to this mix in the plate, and the absorbance at 420 nm is read kinetically over time. This approach significantly reduces handling time and variability.[6]

Troubleshooting

-

No or Low Yellow Color:

-

Insufficient β-galactosidase expression.

-

Inefficient cell lysis.

-

Degraded this compound solution (prepare fresh).

-

Incorrect pH of the Z-buffer.

-

-

High Background in Negative Control:

-

Contamination of the culture or reagents.

-

Spontaneous hydrolysis of this compound (less likely under standard conditions).

-

-

Inconsistent Results:

-

Inaccurate timing of the reaction.

-

Pipetting errors.

-

Variations in cell density between samples.

-

By following these detailed protocols and considering the various options for cell lysis and assay format, researchers can reliably and accurately quantify β-galactosidase activity in E. coli cell lysates for a wide range of applications.

References

- 1. Basic Lab Skills: β-Galactosidase Induction in Escherichia coli [paulyeo21.github.io]

- 2. Beta-Galactosidase Activity Assay [rothlab.ucdavis.edu]

- 3. bio.libretexts.org [bio.libretexts.org]

- 4. Inner Membrane Permeability Assay (this compound Assay) - Hancock Lab [cmdr.ubc.ca]

- 5. neb.com [neb.com]

- 6. Single-step method for β-galactosidase assays in Escherichia coli using a 96-well microplate reader - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. static.igem.org [static.igem.org]

- 10. info.gbiosciences.com [info.gbiosciences.com]

- 11. Cell lysis techniques | Abcam [abcam.com]

- 12. resources.amsbio.com [resources.amsbio.com]

- 13. scribd.com [scribd.com]

Quantitative β-Galactosidase Assay Using ONPG in Yeast: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Application Notes

The quantitative β-galactosidase assay using o-nitrophenyl-β-D-galactopyranoside (ONPG) is a cornerstone technique in molecular biology for the sensitive detection and quantification of β-galactosidase enzyme activity in yeast (Saccharomyces cerevisiae). The lacZ gene from Escherichia coli, which encodes β-galactosidase, is a widely used reporter gene in yeast research. The assay's prominence stems from its application in various fields, most notably in the yeast two-hybrid system to study protein-protein interactions.

Principle of the Assay

The assay relies on the enzymatic activity of β-galactosidase, which hydrolyzes the colorless substrate this compound into galactose and o-nitrophenol.[1][2][3] When the reaction is stopped by the addition of a high pH solution (e.g., sodium carbonate), the o-nitrophenol is converted to the o-nitrophenolate anion, which imparts a distinct yellow color to the solution. The intensity of this yellow color, which can be quantified by measuring the absorbance at 420 nm (A420), is directly proportional to the amount of β-galactosidase activity in the sample.[3][4]

Key Applications

-

Yeast Two-Hybrid System: This is the most common application, where the strength of a protein-protein interaction is correlated with the level of β-galactosidase activity.[5][6] In this system, a functional transcription factor is reconstituted upon the interaction of two proteins of interest, which then drives the expression of a reporter gene, typically lacZ.

-

Promoter Analysis: The lacZ gene can be placed under the control of a specific promoter to study its activity under various conditions, such as in the presence of different signaling molecules or stressors.

-

Drug Discovery and Screening: The assay can be adapted for high-throughput screening to identify small molecules that either enhance or inhibit specific protein-protein interactions or signaling pathways.

Data Presentation

The activity of β-galactosidase is typically expressed in Miller units, which normalizes the absorbance reading to the reaction time and cell density.[7][8]

Formula for Calculating Miller Units:

Where:

-

A420: Absorbance of the reaction mixture at 420 nm.

-

t: Reaction time in minutes.

-

V: Volume of the culture used in the assay (in mL).

-

OD600: Optical density of the yeast culture at 600 nm before the assay.

Table 1: Example of Quantitative β-Galactosidase Assay Data in a Yeast Two-Hybrid System

| Bait Protein | Prey Protein | Interaction Strength | Average Miller Units (± SD) |

| p53 | Large T Antigen | Strong | 150.5 ± 15.2 |

| Protein X | Protein Y | Moderate | 75.8 ± 8.9 |

| Protein X | Protein Z | Weak | 10.2 ± 2.1 |

| p53 | Lamin C | No Interaction (Negative Control) | <1.0 |

Table 2: Influence of Carbon Source on β-Galactosidase Expression

| Carbon Source in Growth Medium | Promoter Driving lacZ | Relative β-Galactosidase Activity (%) |

| Galactose | GAL1 Promoter | 100 |

| Glucose | GAL1 Promoter | <1 |

| Raffinose | GAL1 Promoter | ~10-20 |

| Lactose | LAC4 Promoter | 100 |

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: Yeast Two-Hybrid System Signaling Pathway.

References

- 1. researchgate.net [researchgate.net]

- 2. microbiologyinfo.com [microbiologyinfo.com]

- 3. Two-hybrid screening - Wikipedia [en.wikipedia.org]

- 4. stockingerlab.osu.edu [stockingerlab.osu.edu]

- 5. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 6. A comparison of two hybrid approaches for detecting protein-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A Simple Quantitative Assay for Measuring β-Galactosidase Activity Using X-Gal in Yeast-Based Interaction Analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. bitesizebio.com [bitesizebio.com]

Measuring Transfection Efficiency Using ONPG: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Transfection, the process of introducing nucleic acids into eukaryotic cells, is a cornerstone of modern molecular biology, enabling the study of gene function, regulation, and protein expression. A critical parameter in any transfection experiment is the transfection efficiency, which is the percentage of cells that successfully uptake and express the foreign genetic material. The o-nitrophenyl-β-D-galactopyranoside (ONPG) assay is a widely used, simple, and cost-effective colorimetric method to quantify transfection efficiency when using a reporter vector expressing the E. coli lacZ gene, which encodes the enzyme β-galactosidase.[1] This application note provides a detailed protocol for using the this compound assay to measure transfection efficiency in mammalian cells, along with data on the relative performance of various transfection reagents.

The principle of the this compound assay is straightforward. The lacZ gene product, β-galactosidase, is a stable enzyme that is not endogenously expressed in most mammalian cells.[1] When cells are successfully transfected with a lacZ-expressing plasmid, they produce active β-galactosidase. This enzyme catalyzes the hydrolysis of the colorless substrate this compound into galactose and o-nitrophenol, the latter of which is a yellow-colored compound.[2][3] The amount of yellow product formed is directly proportional to the amount of β-galactosidase activity, which in turn correlates with the transfection efficiency. The intensity of the yellow color can be quantified by measuring the absorbance at 420 nm using a spectrophotometer.[2]

I. Enzymatic Reaction of β-Galactosidase with this compound

The core of the this compound assay is the enzymatic cleavage of this compound by β-galactosidase. This reaction provides a quantitative measure of the amount of functional reporter enzyme produced by the transfected cells.

II. Experimental Protocols

This section provides a detailed methodology for performing the this compound assay to determine transfection efficiency in mammalian cells cultured in various formats.

A. Materials and Reagents

-

Cells and Culture Medium: Mammalian cell line of interest cultured in appropriate growth medium.

-

Transfection Reagent: Of choice (e.g., lipid-based, polymer-based).

-

Reporter Plasmid: An expression vector containing the E. coli lacZ gene under a suitable promoter.

-

Control Plasmid: A similar plasmid without the lacZ gene (for mock transfection).

-

Phosphate-Buffered Saline (PBS): pH 7.4, sterile.

-

Lysis Buffer: (e.g., 1X Lysis Buffer: 25 mM Tris-phosphate, pH 7.8, 2 mM DTT, 2 mM 1,2-diaminocyclohexane-N,N,N',N'-tetraacetic acid, 10% glycerol, 1% Triton X-100). Commercial kits are available.[1]

-

This compound Substrate Solution: 4 mg/mL o-nitrophenyl-β-D-galactopyranoside (this compound) in 0.1 M phosphate buffer, pH 7.0.[4]

-

Stop Solution: 1 M Sodium Carbonate (Na₂CO₃).[2]

-

Microplate Reader or Spectrophotometer: Capable of reading absorbance at 420 nm.

-

Standard: Purified β-galactosidase enzyme for generating a standard curve (optional but recommended for absolute quantification).

B. Protocol for Transfection and Cell Lysis

This protocol is optimized for cells cultured in a 96-well plate. Volumes can be scaled up for larger culture vessels.

-

Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-90% confluency at the time of transfection.

-

Transfection:

-

Transfect cells with the lacZ reporter plasmid using the desired transfection reagent according to the manufacturer's protocol.

-